molecular formula C9H10BrF3N2 B13035284 (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13035284
M. Wt: 283.09 g/mol
InChI Key: PXESDLAOEFRLDI-QMMMGPOBSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name, (1R)-1-[5-bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine , adheres to IUPAC guidelines for prioritizing substituents and specifying stereochemistry. The parent structure is ethane-1,2-diamine, with a benzene ring substituted at positions 3 (trifluoromethyl), 5 (bromo), and 1 (ethane-1,2-diamine chain). The numbering follows the lowest locant rule, ensuring the bromo group receives priority over the trifluoromethyl group due to alphabetical order.

The stereochemical descriptor (1R) derives from the Cahn-Ingold-Prelog (CIP) priority system. At the chiral carbon (C1), substituents are ranked as follows:

  • Benzene ring (highest priority due to the bromine atom at position 5)
  • Amino group (-NH2)
  • Methylamine group (-CH2NH2)
  • Hydrogen atom (lowest priority).

The configuration is assigned by orienting the lowest-priority group (hydrogen) away from the observer and tracing the remaining substituents in descending priority. The clockwise arrangement of brominated phenyl, amino, and methylamine groups yields the R designation.

Nomenclature Component Description
Parent chain Ethane-1,2-diamine
Substituents 5-bromo, 3-(trifluoromethyl)phenyl
Stereochemical descriptor (1R)
CAS Registry Number 1213352-61-4

Molecular Architecture and Stereochemical Configuration

The molecular structure comprises a brominated aromatic ring fused to an ethane-1,2-diamine backbone. Key features include:

  • Benzene ring : Substituted at position 3 with a trifluoromethyl (-CF3) group and at position 5 with bromine.
  • Ethane-1,2-diamine : A two-carbon chain with amino groups at positions 1 and 2, where the chiral center resides at C1.

The stereochemical integrity of the (1R) enantiomer is critical for its interactions in chiral environments. The spatial arrangement of substituents creates a distinct electronic profile, with the trifluoromethyl group inducing electron-withdrawing effects and the bromine atom contributing to steric bulk.

Stereochemical analysis :

  • SMILES notation : NCC(N)[C@H]c1cc(Br)cc(C(F)(F)F)c1 highlights the chiral center (@) at C1.
  • InChIKey : Generated from the InChI string, it encodes stereochemical and compositional data for database interoperability.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific enantiomer remains unpublished, structural analogs suggest a non-planar conformation due to steric interactions between the bromine and trifluoromethyl groups. The ethane-1,2-diamine chain likely adopts a gauche conformation to minimize repulsion between the amino groups.

Parameter Value Source
Molecular formula C9H10BrF3N2
Molecular weight 283.09 g/mol
X-ray diffraction data Not available -

The absence of a crystal structure necessitates reliance on computational modeling (e.g., DFT calculations) to predict bond angles and torsional strain. Such studies would clarify the influence of the trifluoromethyl group on aromatic ring distortion.

Comparative Structural Analysis with Related Diamine Derivatives

This compound shares structural motifs with several pharmacologically active diamines:

  • Broflanilide : A meta-diamide insecticide featuring a brominated phenyl group and trifluoromethyl substitution. Unlike the target compound, broflanilide incorporates a benzamide moiety rather than an ethane-diamine chain.
  • 2-(Trifluoromethyl)-1,4-phenyldiamine : A regioisomer with amino groups at positions 1 and 4 of the benzene ring, lacking the ethane backbone and stereogenic center.
  • 1,1'-Diaminoferrocene : A ferrocene-based diamine with redox-switchable properties, contrasting with the purely organic framework of the target compound.

Key structural differentiators :

  • Chirality : The (1R) enantiomer’s stereogenic center is absent in broflanilide and 2-(trifluoromethyl)-1,4-phenyldiamine.
  • Electron-withdrawing groups : The trifluoromethyl and bromo substituents enhance electrophilicity compared to unsubstituted diamines.
  • Backbone flexibility : The ethane chain allows conformational adaptability, unlike rigid ferrocene systems.

Properties

Molecular Formula

C9H10BrF3N2

Molecular Weight

283.09 g/mol

IUPAC Name

(1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10BrF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1

InChI Key

PXESDLAOEFRLDI-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)[C@H](CN)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide in the presence of a copper catalyst .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, trifluoromethylation, and amination, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or trifluoromethylated phenols, while reduction can produce dehalogenated or defluorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibit promising anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting a pathway for developing new anticancer agents.

Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes involved in disease pathways. For instance, it may target proteases or kinases that are overexpressed in certain cancers, leading to reduced tumor growth. Research into structure-activity relationships has provided insights into how modifications to the compound can enhance its inhibitory effects.

Materials Science

Polymer Synthesis
this compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for chemical modifications that can tailor polymer properties such as thermal stability and mechanical strength. These polymers have applications in coatings, adhesives, and composite materials.

Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. The incorporation of trifluoromethyl groups can enhance the stability and solubility of nanoparticles in biological environments, making them suitable carriers for therapeutic agents.

Biochemistry

Bioconjugation
The amine groups in this compound allow for bioconjugation with biomolecules such as proteins or nucleic acids. This property is crucial for developing diagnostic tools and therapeutic agents that require specific targeting within biological systems.

Study of Biological Mechanisms
The compound can be employed in research to study various biochemical pathways. For example, it may be used as a probe to investigate the mechanisms of enzyme action or cellular signaling pathways, contributing to a better understanding of disease processes.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that modified derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The research highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a new class of polymers using this compound as a monomer. The resulting polymers displayed improved mechanical properties and thermal stability compared to conventional polymers, making them suitable for high-performance applications.

Case Study 3: Enzyme Inhibition

A recent study focused on the inhibition of a specific kinase involved in cancer progression using this compound. The results indicated significant inhibition rates and provided insights into the structure-activity relationship necessary for optimizing efficacy.

Mechanism of Action

The mechanism of action of (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively . The compound may inhibit or activate certain enzymes, leading to downstream effects that result in its observed biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

a. (1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213192-84-7)
  • Molecular Formula : C₉H₁₀ClF₃N₂
  • Key Differences : Replaces Br with Cl at the 5-position.
  • Impact :
    • Lipophilicity : Lower ClogP due to Cl’s reduced hydrophobic contribution compared to Br.
    • Electronic Effects : Cl is less electron-withdrawing than Br, altering reactivity in electrophilic substitution or metal-catalyzed reactions.
    • Biological Activity : Reduced steric bulk may affect target binding affinity compared to the bromo analog .
b. 1-(3-Bromo-phenyl)-ethane-1,2-diamine (CAS 69810-97-5)
  • Molecular Formula : C₈H₁₁BrN₂
  • Key Differences : Lacks the CF₃ group at the 3-position.
  • Impact :
    • Lipophilicity : Lower ClogP (CF₃ is highly lipophilic).
    • Synthetic Utility : Absence of CF₃ simplifies synthesis but reduces electronic modulation for regioselective reactions .

Fluorine-Substituted Analogs

a. (1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine (CAS 1213150-97-0)
  • Molecular Formula : C₈H₁₀BrFN₂
  • Key Differences : Replaces CF₃ with F at the 3-position.
  • Impact :
    • Electronic Effects : F is less electron-withdrawing than CF₃, reducing ring deactivation.
    • Lipophilicity : Lower ClogP (F is less hydrophobic than CF₃).
    • Biological Implications : Reduced steric hindrance may improve solubility but decrease membrane permeability .
b. (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
  • Molecular Formula : C₁₄H₁₄F₂N₂
  • Key Differences : Contains two 4-fluorophenyl groups.
  • Lipophilicity: Higher ClogP than mono-substituted analogs due to dual aromatic groups .

Trifluoromethyl-Substituted Analogs

2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 383-53-9)
  • Molecular Formula : C₉H₆BrF₃O
  • Key Differences : Ketone derivative (ethane-1-one) instead of diamine.
  • Impact :
    • Reactivity : The ketone enables nucleophilic additions, unlike the diamine’s hydrogen-bonding capability.
    • Applications : Primarily used as a synthetic intermediate rather than a bioactive compound .

Methoxy-Substituted Analogs

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
  • Molecular Formula : C₁₆H₂₀N₂O₂
  • Key Differences : Methoxy (OCH₃) groups at the 4-position.
  • Impact :
    • Electronic Effects : OCH₃ is electron-donating, opposing the electron-withdrawing nature of Br/CF₃.
    • Solubility : Increased polarity from OCH₃ improves aqueous solubility but reduces membrane penetration .

Research Implications

  • Synthetic Chemistry : The CF₃ and Br groups in the target compound facilitate regioselective reactions, such as Suzuki couplings or SNAr substitutions, due to their strong electronic effects .
  • Biological Activity : Increased lipophilicity (ClogP ~3.2) suggests enhanced blood-brain barrier penetration, making it a candidate for CNS-targeted drug development. Anthelmintic activity observed in related diamine derivatives (e.g., piperazine-2,3-diones) supports further pharmacological evaluation .
  • Spectroscopic Characterization : IR and ¹H-NMR data (e.g., NH stretches at 3350–3400 cm⁻¹, aromatic proton signals) are critical for verifying synthetic intermediates and final products .

Biological Activity

(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10BrF3N2
  • Molecular Weight : 283.09 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) indicating bactericidal activity .

Compound Target MIC (µM) Activity Type
This compoundS. aureus25.9Bactericidal
Similar CF3-containing compoundsMRSA12.9Bactericidal

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies have shown that it may inhibit the proliferation of cancer cell lines such as HT-29 (colon carcinoma) and MCF-7 (breast adenocarcinoma). The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and apoptosis .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation by binding to their active sites.
  • Receptor Modulation : It could alter receptor activities involved in signaling pathways that regulate cell growth and inflammation.

Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of ethane-1,2-diamine were tested for their antimicrobial properties. The results showed that those with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . This suggests that the presence of bromine and trifluoromethyl groups contributes positively to the antimicrobial efficacy.

Study 2: Anticancer Potential

Research involving the synthesis of platinum and palladium complexes with similar structural motifs revealed promising antiproliferative activity against various cancer cell lines. The studies indicated that modifications to the phenyl ring significantly impacted the compounds' efficacy against cancer cells .

Q & A

Q. What are the established synthetic routes for (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine?

The synthesis typically involves multi-step sequences starting with halogenated aromatic precursors. A common approach includes:

  • Core formation : Cyclization of bromo-trifluoromethyl phenyl derivatives under palladium-catalyzed cross-coupling or nucleophilic substitution conditions to form the aromatic scaffold .
  • Diamine attachment : Introduction of the ethane-1,2-diamine moiety via reductive amination or nucleophilic displacement, often using chiral auxiliaries or asymmetric catalysis to achieve the (1R) configuration .
  • Purification : Chiral chromatography or crystallization to isolate the enantiomerically pure product .

Q. How is the structure and enantiomeric purity of this compound validated?

  • Structural confirmation : NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) to verify molecular composition. X-ray crystallography may resolve stereochemistry .
  • Enantiomeric purity : Chiral HPLC or polarimetry, with comparison to known standards. For example, (1R,2R)-diamine analogs have been analyzed using Chiralpak® columns with hexane/isopropanol mobile phases .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent degradation. Avoid exposure to moisture or light .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Q. What role do the bromo and trifluoromethyl substituents play in reactivity?

  • Bromo group : Acts as a leaving group in nucleophilic substitutions or a directing group in cross-coupling reactions .
  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, influencing binding affinity in biological targets. Its electron-withdrawing nature also modulates aromatic electrophilicity .

Q. What impurities are commonly observed during synthesis?

  • Byproducts : Unreacted bromo precursors, diastereomeric contaminants from incomplete chiral resolution, or oxidation products (e.g., imines from diamine degradation) .
  • Analysis : LC-MS or GC-MS with reverse-phase C18 columns to detect impurities. Adjust reaction stoichiometry or purification steps to mitigate .

Advanced Research Questions

Q. How can enantiomeric resolution be optimized during synthesis?

  • Chiral catalysts : Use of (R)-BINAP or Jacobsen’s salen complexes in asymmetric hydrogenation .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B has been used for diamine separations .

Q. What reaction mechanisms govern the compound’s participation in coordination chemistry?

  • Schiff base formation : The diamine reacts with carbonyl compounds (e.g., 2-benzoylpyridine) to form stable imine ligands, as seen in analogous complexes. These ligands coordinate transition metals (Cu²⁺, Ni²⁺) for catalytic or medicinal applications .
  • Electronic effects : The trifluoromethyl group stabilizes metal-ligand bonds via inductive effects, enhancing catalytic activity in cross-coupling reactions .

Q. How can computational modeling predict the compound’s electronic properties?

  • DFT studies : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-deficient trifluoromethyl group lowers LUMO energy, favoring nucleophilic attack .
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) assess binding to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Q. What strategies evaluate potential biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates. For instance, pyrazolo[1,5-a]pyrimidine analogs show IC₅₀ values in the nanomolar range .
  • Cell viability studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Compare results to structurally related compounds with known mechanisms .

Q. How should contradictory data on reaction yields or stability be analyzed?

  • Reproducibility checks : Verify solvent purity, catalyst lot variability, and reaction atmosphere (O₂ sensitivity) .
  • Advanced analytics : Use in-situ IR or NMR to monitor intermediate formation. For example, unexpected dehalogenation under basic conditions may explain yield discrepancies .

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